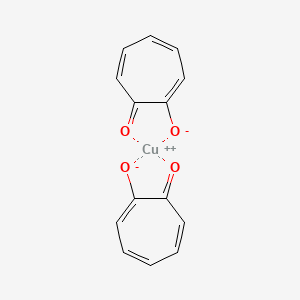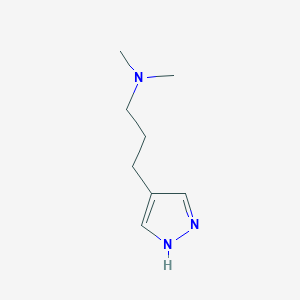
5,5'-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) is an organic compound that features two pyrrole rings connected by an ethane bridge, with each pyrrole ring bearing a formyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) typically involves the reaction of 1,1’-ethane-1,1-diylbis(1H-pyrrole-2-carbaldehyde) with appropriate reagents under controlled conditions. One common method involves the use of ethanol as a solvent and refluxing the reaction mixture for several hours .
Industrial Production Methods
化学反应分析
Types of Reactions
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: The major product would be 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carboxylic acid).
Reduction: The major product would be 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-methanol).
Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.
科学研究应用
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and molecular targets can vary based on the context of its use.
相似化合物的比较
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar structure but with a hexane bridge and dione groups.
1,1’-(1H-Pyrrole-2,5-diyl)diethanamine: Features a pyrrole ring with ethanamine groups.
Uniqueness
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) is unique due to its ethane bridge and formyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and research.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
5-[1-(5-formyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-8(11-4-2-9(6-15)13-11)12-5-3-10(7-16)14-12/h2-8,13-14H,1H3 |
InChI 键 |
UJSHXJVDSCBYEM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(N1)C=O)C2=CC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)










![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)
